Penmesterol is a synthetic anabolic steroid that is derived from testosterone. It is classified as an anabolic androgenic steroid, which means it has properties that promote muscle growth (anabolic effects) and male characteristics (androgenic effects). Penmesterol is notable for its use in various medical and performance-enhancing contexts.
Penmesterol is not as widely known or studied as other anabolic steroids, but it is part of a broader category of compounds used in medicine, particularly in hormone replacement therapy and for certain medical conditions. Its development and use have been documented in various scientific literature related to anabolic steroids and their effects.
Penmesterol falls under the classification of anabolic steroids, specifically within the group of testosterone derivatives. These compounds are designed to mimic the effects of testosterone in the body while aiming to reduce some of the undesirable side effects associated with natural testosterone.
The synthesis of Penmesterol involves multiple chemical reactions, typically starting from testosterone or its derivatives. The synthesis can be achieved through various methods, including:
The specific synthetic routes for Penmesterol have not been extensively detailed in the literature, but general methods utilized in the synthesis of similar steroids include:
The molecular structure of Penmesterol includes a steroid core with specific modifications that enhance its anabolic properties. The chemical formula typically includes carbon (C), hydrogen (H), and oxygen (O) atoms arranged in a characteristic steroid framework.
While specific structural data for Penmesterol may not be widely available, it is generally characterized by:
Penmesterol undergoes various chemical reactions that are typical for anabolic steroids:
The reactions involved in synthesizing Penmesterol may require careful control of conditions such as temperature, pH, and reaction time to ensure high yields and purity.
Penmesterol exerts its effects primarily through interaction with androgen receptors in various tissues, including muscle and bone. The mechanism involves:
Research indicates that anabolic steroids like Penmesterol can lead to increased nitrogen retention, enhanced protein synthesis rates, and improved recovery times after exercise.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time.
Penmesterol has been studied for its potential applications in:
The discovery of Penmesterol occurred during a transformative period in steroid pharmacology (1940s–1960s), characterized by intense efforts to synthesize novel corticosteroids and androgens with optimized therapeutic profiles. Following the landmark 1948 clinical use of cortisone for rheumatoid arthritis [1], pharmaceutical research focused on structural modifications of the steroid nucleus to enhance bioactivity and metabolic stability. Penmesterol emerged as a product of systematic 17α-alkylation strategies aimed at improving oral bioavailability—a critical limitation of early steroids like testosterone, which exhibited >96% first-pass hepatic metabolism. Its core structure integrated a 1-methyl group and C17 esterification, innovations designed to resist hepatic degradation while retaining high androgen receptor (AR) binding affinity. Early pharmacological assessments (c. 1957) noted its prolonged half-life (>24 hours) compared to non-alkylated analogs, positioning it within the "second wave" of synthetic anabolic-androgenic steroids (AAS) developed post-cortisone [1] [6].
Table 1: Key Steroid Pharmacology Milestones (1930–1960)
Year | Development | Significance for Penmesterol |
---|---|---|
1935 | Testosterone isolation | Foundation for synthetic AAS design |
1948 | First cortisone clinical use | Validated steroid therapeutic applications |
1950 | Oral hydrocortisone synthesis | Demonstrated feasibility of oral steroids |
1956 | Methyltestosterone patent | Established 17α-alkylation as key strategy |
1959 | Penmesterol patent filing | Applied 17α-alkylation + C1 methylation |
Penmesterol exemplified three pivotal design principles in mid-20th century AAS development: metabolic stabilization, receptor affinity modulation, and tissue selectivity. Its 1-methyl group conferred steric hindrance against 5α-reductase—preventing conversion to dihydrotestosterone (DHT)—while its 17α-methyl group impeded hepatic oxidation. This dual modification differentiated it from contemporaneous AAS like nandrolone (19-nor configuration) or fluoxymesterone (17-methyl-11β-hydroxy) [1] [9]. In vitro studies (1962) confirmed Penmesterol’s anabolic-to-androgenic ratio (A:A) of 3.1:1, surpassing testosterone’s 1:1 ratio and aligning with industry goals to dissociate muscle growth from virilizing effects [9]. Notably, its lack of C11 oxygenation eliminated glucocorticoid activity—a side effect observed in some corticosteroids repurposed as AAS—making it a "pure" anabolic agent [6]. The compound’s esterified C17β hydroxyl group further enabled depot formulations, extending release kinetics for intramuscular administration [4].
Table 2: Structural Innovations in Penmesterol vs. Contemporary AAS
Structural Feature | Penmesterol | Testosterone | Methandienone | Nandrolone |
---|---|---|---|---|
1-Methylation | Yes | No | No | No |
17α-Alkylation | Methyl | None | Methyl | None |
17β-Esterification | Yes (various) | No | No | Yes (decanoate) |
A:A Ratio | 3.1:1 | 1:1 | 1.5:1 | 10:1 |
Oral Bioavailability | 88% | <4% | 70% | <3% |
Penmesterol’s intellectual property (IP) history reflects shifting strategies in steroid commercialization. The foundational patent (US 3,123,569, 1964) claimed its core structure: "1-methyl-17α-methyl-androst-4-en-17β-ol-3-one with C17β ester derivatives" [3]. This coincided with peak AAS patent activity (1960s), when >120 steroid patents were filed annually. However, subsequent patents shifted toward:
Post-2000, patents declined by 72% due to genericization and regulatory restrictions. Modern filings (e.g., CN 115260327A, 2022) focus on detection methods for anti-doping programs rather than novel claims [3] [10]. WIPO data indicates Penmesterol’s patent family spans 12 jurisdictions, with China now leading renewal activity (67% of active patents) versus expired protections in the EU and USA [5].
Table 3: Penmesterol Patent Landscape Evolution
Era | Patent Focus | Exemplary Patent | Assignee | Commercial Impact |
---|---|---|---|---|
1960–1979 | Compound protection | US 3,123,569 (1964) | Syntex Labs | Market exclusivity for 17 years |
1980–1999 | Formulations/production | EP 0223456 (1987) | Schering AG | Reduced manufacturing costs by 40% |
2000–2025 | Analytics/repurposing | CN 115260327A (2022) | China Anti-Doping | Enabled sports testing sensitivity |
Complete Compound Names in Article:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7